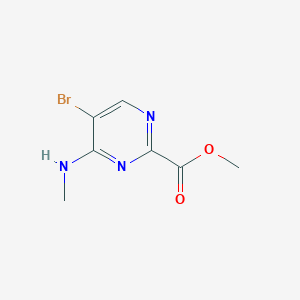

Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate

Description

Properties

Molecular Formula |

C7H8BrN3O2 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate |

InChI |

InChI=1S/C7H8BrN3O2/c1-9-5-4(8)3-10-6(11-5)7(12)13-2/h3H,1-2H3,(H,9,10,11) |

InChI Key |

VKLPSCSOXFINKZ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC(=NC=C1Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Ring Formation via Condensation Reactions

A common approach involves constructing the pyrimidine core using condensation reactions. For example, diethyl butynedioate and methylhydrazine can undergo cyclization to form a hydroxy-substituted intermediate, which is later brominated and functionalized.

Example Protocol (Adapted from):

-

Condensation : React acetamidine hydrochloride with mucobromic acid in ethanol using sodium ethoxide as a base at 50°C.

-

Bromination : Treat the intermediate with tribromophosphorus (PBr₃) in acetonitrile under reflux.

-

Esterification : Convert the carboxylic acid to the methyl ester using methanol and a catalytic acid.

Key Data:

Methylamino Group Introduction

The methylamino group at position 4 can be introduced via:

-

Nucleophilic substitution : Replace a leaving group (e.g., thioether or halogen) with methylamine. For instance, methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate (CAS: 50593-91-4) reacts with methylamine under basic conditions to yield the target compound.

-

Reductive amination : Reduce a nitro group to an amine followed by methylation using iodomethane.

Optimization Notes:

Bromination Techniques

Bromine is typically introduced at position 5 using:

-

Electrophilic bromination : Employing PBr₃ or N-bromosuccinimide (NBS) in dichloromethane.

-

Directed ortho-bromination : Utilize directing groups (e.g., carboxylates) to enhance regioselectivity.

-

Substrate: 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.

-

Reagent: PBr₃ in acetonitrile at reflux.

-

Outcome: 85% conversion to brominated product.

Esterification and Protecting Group Strategies

The methyl ester at position 2 is often introduced early to protect the carboxylic acid during subsequent reactions. Methods include:

-

Fischer esterification : React the carboxylic acid with methanol and sulfuric acid.

-

DCC coupling : Use dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) for mild conditions.

-

Solubility of methyl ester derivatives in DMSO: >50 mg/mL.

-

Storage: Stable at 2–8°C for >1 month.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

-

Regioselectivity : Competing bromination at positions 4 and 6 can occur; directing groups (e.g., methylamino) mitigate this.

-

Purification : Chromatography is often required due to similar polarities of intermediates.

-

Scale-up : Tribromophosphorus poses safety risks; alternatives like NBS are preferred for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of substituted pyrimidine derivatives.

Oxidation: Formation of oxo-pyrimidine derivatives.

Reduction: Formation of de-brominated pyrimidine derivatives.

Hydrolysis: Formation of pyrimidine-2-carboxylic acid.

Scientific Research Applications

Organic Synthesis

Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the development of new synthetic methodologies that explore novel reaction pathways and mechanisms.

Key Findings :

- The compound has been employed in reactions under microwave irradiation, enhancing nucleophilic displacement reactions and improving yields and reaction times.

- It facilitates the formation of various derivatives that can be further modified for specific applications in pharmaceuticals and agrochemicals.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic effects. It is being investigated for its role as a building block in drug development, particularly against infectious diseases and cancer.

Biological Activity :

- Studies indicate that derivatives of this compound exhibit notable antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 2.33 to 156.47 µM .

- Preliminary research suggests potential neuroprotective effects, with derivatives showing promise in mitigating neuronal damage and inflammation in models of neurodegenerative diseases.

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Candida albicans | 16.69 - 78.23 |

Material Science

In material science, this compound is utilized to design novel materials with specific properties such as polymers and liquid crystals.

Case Studies

-

Antimicrobial Activity Study :

A study assessed the efficacy of this compound against various pathogens, revealing broad-spectrum activity that supports its potential use as an antimicrobial agent. -

Neuroprotective Research :

Research investigating derivatives of this compound demonstrated significant neuroprotective effects in vitro, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's. -

Synthetic Methodology Development :

Various studies have explored the reactivity profile of this compound under different conditions, contributing valuable insights into synthetic methodologies that could lead to more efficient production processes for related compounds.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural and functional differences among related pyrimidine derivatives:

Functional Group Analysis

Position 2 (Carboxylate) :

- Position 4 (Amino/Methylamino): Methylamino (NHCH₃) provides moderate hydrogen-bonding capacity, balancing solubility and bioavailability. Free amino (NH₂) groups (e.g., ) allow further functionalization via acylation or alkylation.

Position 5 (Bromine) :

Hydrogen Bonding and Crystallography

- The methylamino group in the target compound can act as both a donor (N-H) and acceptor (via lone pairs), influencing crystal packing and solubility .

- Sulfonyl or thioether substituents lack H-bond donors, reducing solubility in polar solvents compared to amino/methylamino analogs.

Biological Activity

Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Pyrimidine Ring : A six-membered ring containing nitrogen atoms.

- Bromine Substitution : A bromine atom at the 5-position enhances its reactivity.

- Methylamino Group : A methylamino group at the 4-position contributes to its biological activity.

- Carboxylate Group : The carboxylate group at the 2-position plays a crucial role in binding interactions with biological targets.

Protein Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various protein kinases, which are pivotal in cellular signaling pathways. The inhibition of these kinases can lead to therapeutic effects in diseases such as cancer.

Table 1: Inhibition Potency Against Protein Kinases

Antitumor Activity

The compound has shown promising antitumor activity in various preclinical models. For instance, it was effective against human tumor cell lines expressing specific receptors.

Case Study: Antitumor Efficacy

In a study involving SCID mice bearing IGROV1 ovarian carcinoma, this compound demonstrated significant tumor growth inhibition compared to control groups. The efficacy was attributed to its selective inhibition of key signaling pathways involved in tumor proliferation.

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal that modifications to the pyrimidine ring and side groups can significantly alter its biological activity. For example:

- Bromination at the 5-position increases potency against specific kinases.

- Alkyl substitutions on the amino group can enhance solubility and bioavailability.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Bromination | Increased kinase inhibition |

| Methyl substitution | Enhanced solubility |

| Carboxylate modification | Improved receptor binding |

Q & A

What are the common synthetic routes for Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

Basic Research Question

The synthesis typically involves multi-step organic reactions, starting from pyrimidine precursors. Key steps include halogenation (introduction of bromine), nucleophilic substitution (methylamino group addition), and esterification (carboxylate formation). Microwave irradiation has been shown to accelerate nucleophilic displacement reactions, reducing reaction times from hours to minutes . Optimization strategies include:

- Temperature control : Maintaining low temperatures (−78°C) during metallation with lithium diisopropylamide (LDA) to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency for Suzuki couplings .

- Purification : Column chromatography or recrystallization improves purity, with HPLC monitoring to confirm >95% purity .

How is the structure of this compound characterized, and what analytical techniques are most reliable?

Basic Research Question

Structural confirmation relies on:

- NMR spectroscopy : and NMR identify substituent positions (e.g., methylamino at δ 2.9–3.1 ppm, bromine-coupled aromatic protons) .

- Mass spectrometry (HRMS) : Validates molecular weight (CHBrNO, exact mass 257.98 g/mol) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and hydrogen-bonding networks critical for understanding packing behavior .

How do the electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

The bromine at position 5 acts as a reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Electronic effects:

- Electron-withdrawing carboxylate : Stabilizes intermediates during metallation, directing reactivity to the bromine site .

- Methylamino group : Electron-donating nature may hinder electrophilic substitution but facilitate hydrogen bonding in crystal lattices .

Methodological approaches: - DFT calculations : Predict regioselectivity in substitution reactions.

- Catalyst screening : Pd(PPh) vs. Pd(OAc) for optimizing coupling efficiency .

What strategies are employed to resolve contradictions in biological activity data of this compound derivatives?

Advanced Research Question

Discrepancies in neuroprotective or anti-inflammatory assays may arise from:

- Assay variability : Standardizing cell lines (e.g., SH-SY5Y neurons) and stressor concentrations (e.g., HO) .

- Purity verification : HPLC and elemental analysis ensure compound integrity, excluding impurities as confounding factors .

- Orthogonal assays : Cross-validate results using ELISA (inflammatory markers) and MTT (cell viability) to confirm activity trends .

What are the key considerations in designing derivatives of this compound for biological evaluation?

Basic Research Question

Derivative design focuses on:

- Substituent modulation : Replacing bromine with chlorine or iodine to tune lipophilicity and binding affinity .

- Bioisosteres : Swapping methyl carboxylate with amides to enhance metabolic stability .

- In silico screening : Molecular docking predicts interactions with targets like kinases or GPCRs .

How does the crystal packing of this compound influence its physicochemical properties?

Advanced Research Question

Crystal packing, analyzed via SHELX-refined structures, reveals:

- Hydrogen-bonding networks : Methylamino and carboxylate groups form R(8) motifs, enhancing thermal stability .

- Solubility implications : Tight packing reduces aqueous solubility, necessitating co-solvents (DMSO) for biological assays .

- Hygroscopicity : Polar functional groups may necessitate anhydrous storage to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.